ethyl {6-[4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetate
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Overview
Description
Ethyl {6-[4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {6-[4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetate typically involves multi-step organic reactions. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is followed by further modifications to introduce the necessary functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The combined ethyl acetate layer is often dried over anhydrous sodium sulfate and evaporated under reduced pressure to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl {6-[4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Ethyl {6-[4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl {6-[4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The inhibition of endoplasmic reticulum stress and apoptosis pathways has been noted in some studies .
Comparison with Similar Compounds
Ethyl {6-[4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetate can be compared with other similar compounds, such as:
- Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate .
- Ethyl 4-(4-methoxyphenyl)-6-methyl-2-(4-((1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)pyrimidine-5-carboxylate .
These compounds share some structural similarities but differ in their specific functional groups and biological activities
Properties
Molecular Formula |
C30H26N2O5 |
---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
ethyl 2-[6-[4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]-3-oxo-1,4-benzoxazin-4-yl]acetate |
InChI |
InChI=1S/C30H26N2O5/c1-3-36-30(34)18-32-27-17-22(11-14-28(27)37-19-29(32)33)26-16-23(20-9-12-24(35-2)13-10-20)15-25(31-26)21-7-5-4-6-8-21/h4-17H,3,18-19H2,1-2H3 |
InChI Key |
NIPZLLUIWDGVKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=O)COC2=C1C=C(C=C2)C3=CC(=CC(=N3)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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